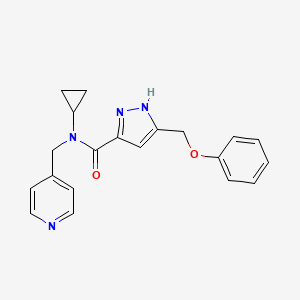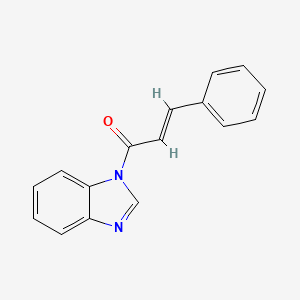
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide, also known as CP-94,253, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. CP-94,253 is a selective antagonist of the dopamine D4 receptor and has been shown to have potential as a treatment for a range of psychiatric and neurological disorders. In
Mécanisme D'action
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system. By blocking the dopamine D4 receptor, this compound reduces the activity of the mesolimbic dopamine system, which is implicated in reward and motivation. This mechanism of action is thought to underlie this compound's potential as a treatment for a range of psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, suggesting that it may have sedative effects. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is its selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of the dopamine D4 receptor in psychiatric and neurological disorders. However, one limitation of this compound is its poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective dopamine D4 receptor antagonists. Another area of research is the development of more effective drug delivery systems for this compound. Finally, further studies are needed to fully elucidate the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-chloropyridine with 2-bromoethyl cyclopropane carboxylate to form N-(4-chloropyridin-2-ylmethyl)-2-bromoethyl cyclopropane carboxamide. This intermediate is then reacted with phenoxymethylpyrazole and sodium hydride to form N-(4-chloropyridin-2-ylmethyl)-N-(phenoxymethyl)-2-(pyrazol-1-yl)ethylamine. Finally, the amine is reacted with 3-chloro-4-(3H)-quinazolinone to form this compound.
Applications De Recherche Scientifique
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders. Some of the disorders that have been studied include schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been studied for its potential as a treatment for drug addiction.
Propriétés
IUPAC Name |
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(24(17-6-7-17)13-15-8-10-21-11-9-15)19-12-16(22-23-19)14-26-18-4-2-1-3-5-18/h1-5,8-12,17H,6-7,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWHQVWLHXIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5266991.png)

![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![3-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5267026.png)
![4-{2-[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B5267032.png)
![2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5267036.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5267046.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(pyridin-2-ylthio)acetamide](/img/structure/B5267049.png)
![3,5-dimethyl-1-[(2-methylphenyl)acetyl]-1H-pyrazole](/img/structure/B5267055.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5267080.png)
![4-(3-piperidinylmethyl)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}benzamide hydrochloride](/img/structure/B5267085.png)
